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Cat. No.: B012836 Get Quote

An In-depth Technical Guide to the Solubility of (S)-1-(3-nitrophenyl)ethanol in Common

Organic Solvents

Executive Summary
(S)-1-(3-nitrophenyl)ethanol is a pivotal chiral building block in the synthesis of

pharmaceuticals and fine chemicals. Its utility in these applications is profoundly influenced by

its solubility in various organic solvents, which dictates reaction conditions, purification

strategies, and formulation development. This guide provides a comprehensive overview of the

theoretical and practical aspects of the solubility of (S)-1-(3-nitrophenyl)ethanol. It delves into

the physicochemical properties of the molecule that govern its solubility, outlines established

experimental protocols for its quantitative determination, and offers insights into the

interpretation of solubility data. While specific quantitative solubility data for (S)-1-(3-
nitrophenyl)ethanol is not extensively available in public literature, this guide equips

researchers with the foundational knowledge and detailed methodologies required to determine

these values accurately in a laboratory setting.

Introduction: The Significance of Solubility for a Key
Chiral Intermediate
(S)-1-(3-nitrophenyl)ethanol, a chiral aromatic alcohol, is a valuable intermediate in

asymmetric synthesis.[1][2] Its structure, featuring a stereogenic center and an electron-

withdrawing nitro group, makes it a precursor for a variety of more complex, high-value
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molecules, including active pharmaceutical ingredients (APIs).[1] The successful synthesis,

purification, and formulation of these target molecules are critically dependent on a thorough

understanding of the solubility of this intermediate.

Key processes where solubility data is indispensable include:

Reaction Solvent Selection: Ensuring that reactants are in the same phase is fundamental

for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve

(S)-1-(3-nitrophenyl)ethanol and other reagents to the desired concentration.

Crystallization and Purification: The purification of the final product often involves

crystallization, a technique that relies on differences in solubility between the desired

compound and impurities in a given solvent system at varying temperatures.

Formulation Development: For pharmaceutical applications, understanding the solubility in

various excipients and solvent systems is crucial for developing stable and bioavailable drug

formulations.[3][4]

This guide serves as a technical resource for scientists and researchers, providing both the

theoretical framework and practical, validated protocols for assessing the solubility of (S)-1-(3-
nitrophenyl)ethanol.

Physicochemical Profile of (S)-1-(3-
nitrophenyl)ethanol
The solubility of a compound is intrinsically linked to its molecular structure and physical

properties. The principle of "like dissolves like" is a useful heuristic, suggesting that substances

with similar polarities and intermolecular force capabilities are more likely to be soluble in one

another.[5]

Key Properties Influencing Solubility:
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Property Value Source
Significance for
Solubility

Molecular Formula C₈H₉NO₃ [6][7][8]

Provides the

elemental

composition.

Molecular Weight 167.16 g/mol [6][7][8]

Larger molecules can

be more difficult for

solvent molecules to

solvate.[9]

Melting Point 84-85 °C [1][6]

A higher melting point

can indicate strong

crystal lattice energy,

which must be

overcome by solvent-

solute interactions for

dissolution to occur.

Boiling Point 281 °C at 760 mmHg [1][6]

Indicates strong

intermolecular forces

in the liquid state.

Structure

Aromatic ring,

secondary alcohol (-

OH), nitro group (-

NO₂)

[1][2]

The -OH group can

act as both a

hydrogen bond donor

and acceptor. The

nitro group is highly

polar and can act as a

hydrogen bond

acceptor. The

aromatic ring is

nonpolar.

Polarity Polar Inferred The presence of the

hydroxyl and nitro

functional groups

makes the molecule

polar. The overall
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polarity is a balance

between the polar

functional groups and

the nonpolar aromatic

ring.

XLogP3 1.6 [6]

A measure of

lipophilicity. A positive

value indicates some

preference for

nonpolar

environments, but the

value is low enough to

suggest significant

polarity.

The dual nature of the molecule—possessing both a nonpolar aromatic ring and highly polar

functional groups capable of hydrogen bonding—suggests a nuanced solubility profile. It is

expected to be soluble in polar protic solvents (like ethanol) and polar aprotic solvents (like

acetone) but will likely have limited solubility in nonpolar solvents (like hexane).

Quantitative Solubility Profile
As of this writing, comprehensive, publicly available experimental data on the solubility of (S)-1-
(3-nitrophenyl)ethanol across a wide range of organic solvents is limited. However, we can

infer a likely qualitative solubility order based on the principles discussed above and by

examining data for structurally similar compounds.

For example, a study on the related compound 1-(3-nitrophenyl)ethanone, which replaces the

hydroxyl group with a carbonyl group, found the mole fraction solubility to follow this order:

acetone > acetonitrile, ethyl acetate > toluene > methanol > ethanol > n-propanol, isopropanol

> cyclohexane[10]

This trend is logical: the highest solubility is in polar aprotic solvents, followed by aromatic,

polar protic, and finally, nonpolar aliphatic solvents. (S)-1-(3-nitrophenyl)ethanol is expected

to follow a similar trend, although its hydrogen-bonding capability may enhance its solubility in

protic solvents like methanol and ethanol compared to its ketone analog.
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The following table is provided as a template for researchers to populate with their own

experimental data, determined using the protocols outlined in the subsequent sections.

Table 1: Experimental Solubility of (S)-1-(3-nitrophenyl)ethanol at 25°C (298.15 K)

Solvent Solvent Class
Expected
Solubility

Experimental
Value ( g/100
mL)

Experimental
Value (mol/L)

Hexane Nonpolar Low
Data to be

determined

Data to be

determined

Toluene
Aromatic,

Nonpolar
Moderate

Data to be

determined

Data to be

determined

Dichloromethane Halogenated Moderate-High
Data to be

determined

Data to be

determined

Ethyl Acetate Polar Aprotic High
Data to be

determined

Data to be

determined

Acetone Polar Aprotic High
Data to be

determined

Data to be

determined

Ethanol Polar Protic High
Data to be

determined

Data to be

determined

Methanol Polar Protic High
Data to be

determined

Data to be

determined

Dimethyl

Sulfoxide

(DMSO)

Polar Aprotic Very High
Data to be

determined

Data to be

determined

Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, a standardized protocol is essential. Two common and

reliable methods for determining the solubility of a solid organic compound are the isothermal

shake-flask method with gravimetric analysis and a higher-throughput method using UV-Vis

spectroscopy.
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Method 1: Isothermal Shake-Flask with Gravimetric
Analysis
This is a classic and highly reliable "gold standard" method for determining thermodynamic

solubility.[4][9] It involves creating a saturated solution, allowing it to reach equilibrium, and

then determining the mass of the dissolved solute in a known mass or volume of the solvent.
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Preparation

Equilibration

Analysis

Calculation

Add excess (S)-1-(3-nitrophenyl)ethanol
to solvent in a sealed vial

Agitate at constant temperature
(e.g., 25°C) for 24-72 hours

Establish Equilibrium

Allow solid to settle

Withdraw a clear aliquot of the
supernatant using a filtered syringe

Sample Saturated Solution

Dispense into a pre-weighed vial

Record the exact mass of the aliquot

Evaporate the solvent completely
under vacuum or gentle heat

Isolate Solute

Weigh the vial with the dry residue

Calculate mass of solute and solvent

Quantify

Determine solubility
(e.g., g solute / 100 g solvent)

Click to download full resolution via product page

Caption: Workflow for gravimetric solubility determination.
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Preparation of Saturated Solution:

To a series of 4 mL glass vials, add a precisely weighed amount of the chosen organic

solvent (e.g., 2.0 g).

Add an excess of (S)-1-(3-nitrophenyl)ethanol to each vial. "Excess" means adding

enough solid such that a significant amount remains undissolved after the equilibration

period. This ensures the solution is truly saturated.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C).

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72

hours is typical. The causality here is that dissolution can be slow, and this extended

period ensures the system has reached a thermodynamic minimum, representing the true

solubility.

After agitation, allow the vials to stand in the temperature bath for at least 2 hours to let

the undissolved solid settle.

Sampling and Analysis:

Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (to the

equilibration temperature) glass syringe fitted with a solvent-compatible syringe filter (e.g.,

0.45 µm PTFE). Filtering is a self-validating step to ensure no solid particulates are

transferred, which would artificially inflate the result.

Dispense the aliquot into a pre-weighed, labeled vial.

Immediately seal the vial and record the total weight (vial + aliquot).

Gravimetric Determination:

Remove the cap and evaporate the solvent from the vial. This can be done in a fume

hood, on a hot plate at low temperature, or in a vacuum oven. The chosen method should
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not cause the solute to sublime or decompose.

Once all the solvent is removed, place the vial in a vacuum oven at a moderate

temperature (e.g., 40-50 °C) for several hours to ensure all residual solvent is gone.

Cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and

weighing cycle until a constant mass is achieved. This ensures complete solvent removal.

Calculation:

Mass of aliquot = (Mass of vial + aliquot) - (Mass of empty vial)

Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)

Mass of solvent = Mass of aliquot - Mass of solute

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

Method 2: Solubility Determination by UV-Vis
Spectroscopy
For compounds with a strong chromophore, like (S)-1-(3-nitrophenyl)ethanol, UV-Vis

spectroscopy offers a sensitive and higher-throughput method for determining solubility.[11][12]

The aromatic nitro group provides a strong UV absorbance, making this technique highly

suitable. This method relies on creating a calibration curve to relate absorbance to

concentration, as described by the Beer-Lambert Law.[11]
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Calibration

Sample Preparation & Equilibration

Analysis

Calculation

Prepare a concentrated stock solution
of known concentration

Create a series of dilutions
(standards) from the stock

Measure the absorbance of each
standard at λ_max

Plot Absorbance vs. Concentration
and perform linear regression

Generate Curve

Use the regression equation to find
the concentration of the diluted sample

Prepare saturated solutions
(as in Method 1)

Equilibrate at constant temperature
(24-72 hours)

Establish Equilibrium

Withdraw a filtered aliquot
of the supernatant

Sample

Perform a precise serial dilution
to fall within the calibration range

Measure the absorbance of the
diluted sample at λ_max

Quantify

Calculate the original concentration
in the saturated solution

Click to download full resolution via product page

Caption: Workflow for UV-Vis spectroscopic solubility determination.
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Determine Analytical Wavelength (λ_max):

Prepare a dilute solution of (S)-1-(3-nitrophenyl)ethanol in the chosen solvent.

Scan the solution using a UV-Vis spectrophotometer (e.g., from 400 nm down to 200 nm)

to find the wavelength of maximum absorbance (λ_max). Using λ_max provides the

highest sensitivity and minimizes errors.

Prepare Calibration Curve:

Prepare a stock solution of (S)-1-(3-nitrophenyl)ethanol of a known concentration in the

chosen solvent. This must be done with high accuracy using an analytical balance and

volumetric flasks.

Perform a series of precise serial dilutions of the stock solution to create at least five

standards of decreasing concentration.

Measure the absorbance of each standard at the predetermined λ_max.

Plot absorbance versus concentration. The data should be linear with an R² value > 0.995.

The equation of this line (y = mx + c) is the calibration curve, a critical self-validating tool

for the assay.

Prepare and Equilibrate Saturated Samples:

Follow steps 1 and 2 from the Gravimetric Method (Section 4.1) to prepare and equilibrate

saturated solutions of the compound in the solvent.

Sample Analysis:

Withdraw a clear, filtered aliquot of the supernatant as described in the gravimetric

method.

Perform a precise and significant dilution of this aliquot with the same solvent to ensure

the absorbance of the final solution falls within the linear range of the calibration curve

(typically 0.1 to 1.0 AU). The dilution factor must be accurately recorded.

Measure the absorbance of the diluted sample at λ_max.
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Calculation:

Use the linear regression equation from the calibration curve to calculate the concentration

of the diluted sample: Concentration_diluted = (Absorbance_sample - y_intercept) / slope

Calculate the concentration of the original saturated solution by multiplying by the dilution

factor: Concentration_saturated = Concentration_diluted * Dilution Factor

Convert the concentration to the desired units (e.g., from mol/L to g/100 mL).

Conclusion
A comprehensive understanding of the solubility of (S)-1-(3-nitrophenyl)ethanol is a

prerequisite for its effective use in synthetic and pharmaceutical sciences. While a definitive,

publicly available dataset of its solubility in common organic solvents is sparse, this guide

provides the necessary theoretical foundation based on its physicochemical properties. More

importantly, it delivers detailed, validated, and self-verifying experimental protocols using both

gravimetric and spectroscopic techniques. By applying these methodologies, researchers can

confidently and accurately determine the solubility of (S)-1-(3-nitrophenyl)ethanol in any

solvent system relevant to their work, thereby enabling more efficient process development,

purification, and formulation design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.ws [chem.ws]

2. (S)-1-(3-Nitrophenyl)ethanol|CAS 103966-65-0 [benchchem.com]

3. pharmacyjournal.info [pharmacyjournal.info]

4. pharmajournal.net [pharmajournal.net]

5. 용매 혼용성 표 [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b012836?utm_src=pdf-body
https://www.benchchem.com/product/b012836?utm_src=pdf-body
https://www.benchchem.com/product/b012836?utm_src=pdf-custom-synthesis
http://chem.ws/dl-1014/exp12-organics.pdf
https://www.benchchem.com/product/b012836
https://www.pharmacyjournal.info/archives/2021.v1.i1.A.16
https://www.pharmajournal.net/article/28/1-2-6-182.pdf
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/analytical-chemistry/purification/solvent-miscibility-table
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. aksci.com [aksci.com]

8. scbt.com [scbt.com]

9. uomus.edu.iq [uomus.edu.iq]

10. pubs.acs.org [pubs.acs.org]

11. solubilityofthings.com [solubilityofthings.com]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [solubility of (S)-1-(3-nitrophenyl)ethanol in common
organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012836#solubility-of-s-1-3-nitrophenyl-ethanol-in-
common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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